molecular formula C3H5BrClN3 B1377227 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride CAS No. 1429056-33-6

5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride

Cat. No.: B1377227
CAS No.: 1429056-33-6
M. Wt: 198.45 g/mol
InChI Key: LYCWKZFKTMHXQA-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride typically involves the bromination of 4-methyl-1H-1,2,3-triazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to form dehalogenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives such as triazole oxides.

    Reduction Products: Dehalogenated triazoles.

Scientific Research Applications

5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Biological Studies: It is employed in biochemical assays and as a probe to study enzyme activities and protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

  • 5-Bromo-1-methyl-1H-1,2,4-triazole
  • 3-Bromo-1-methyl-1H-1,2,4-triazole
  • 5-Bromo-1H-1,2,4-triazole

Comparison:

  • Structural Differences: While 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride has a bromine atom at the 5-position and a methyl group at the 4-position, similar compounds may have different substitution patterns, such as bromine at the 3-position or methyl at the 1-position.
  • Chemical Properties: The presence of different substituents can influence the reactivity and stability of the compounds. For example, 5-Bromo-1-methyl-1H-1,2,4-triazole may exhibit different nucleophilicity and electrophilicity compared to this compound.
  • Biological Activity: The biological activities of these compounds can vary based on their ability to interact with specific molecular targets. The unique substitution pattern of this compound may confer distinct pharmacological properties.

Properties

IUPAC Name

4-bromo-5-methyl-2H-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3.ClH/c1-2-3(4)6-7-5-2;/h1H3,(H,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCWKZFKTMHXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride
Reactant of Route 2
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5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride
Reactant of Route 3
5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride
Reactant of Route 4
5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride
Reactant of Route 5
5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride
Reactant of Route 6
5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride

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